molecular formula C23H25N3O4S2 B12015786 N-(3,5-dimethoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thi opheno[2,3-d]pyrimidin-2-ylthio))acetamide

N-(3,5-dimethoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thi opheno[2,3-d]pyrimidin-2-ylthio))acetamide

Cat. No.: B12015786
M. Wt: 471.6 g/mol
InChI Key: UQBAGNVJVJQWJQ-UHFFFAOYSA-N
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Description

This compound features a 3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one core, substituted at position 3 with a prop-2-enyl group and at position 2 with a thioether-linked acetamide moiety. The acetamide is further substituted with a 3,5-dimethoxyphenyl group. Its structural complexity arises from the fused bicyclic system (benzothiopheno-pyrimidine), partial saturation of the benzo ring, and functionalization with electron-donating methoxy groups and a reactive allyl substituent.

Properties

Molecular Formula

C23H25N3O4S2

Molecular Weight

471.6 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H25N3O4S2/c1-4-9-26-22(28)20-17-7-5-6-8-18(17)32-21(20)25-23(26)31-13-19(27)24-14-10-15(29-2)12-16(11-14)30-3/h4,10-12H,1,5-9,13H2,2-3H3,(H,24,27)

InChI Key

UQBAGNVJVJQWJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide typically involves multi-step organic reactions

  • Step 1: Formation of the Core Structure

      Reactants: Starting materials include 3,5-dimethoxyphenylamine and a suitable acylating agent.

      Conditions: The reaction is carried out under acidic or basic conditions to facilitate the formation of the core amide structure.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyrimidine and thiophene have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of the 3,5-dimethoxyphenyl group may enhance this activity due to its electron-donating properties, which can stabilize reactive intermediates involved in anticancer mechanisms .

Antimicrobial Activity
Compounds derived from thiophenes and pyrimidines have demonstrated antimicrobial properties against various pathogens. The specific structure of N-(3,5-dimethoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide could potentially lead to novel antimicrobial agents that target resistant strains of bacteria and fungi .

Neuropharmacology

Cognitive Enhancement
Studies on related compounds suggest potential neuroprotective effects. These compounds may enhance cognitive functions by modulating neurotransmitter systems or protecting neurons from oxidative stress. The unique structural features of this compound could contribute to its efficacy in treating neurodegenerative disorders such as Alzheimer's disease .

Mood Disorders
There is emerging evidence that compounds with similar frameworks may exhibit antidepressant or anxiolytic effects. The modulation of serotonin and norepinephrine pathways could be a mechanism through which this compound acts, making it a candidate for further exploration in mood disorder treatments .

Agricultural Chemistry

Pesticidal Applications
The structural characteristics of N-(3,5-dimethoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide suggest potential use as a pesticide or herbicide. Similar compounds have been investigated for their ability to disrupt pest metabolism or growth processes without harming beneficial organisms .

Synthesis and Formulation Studies

Chemical Synthesis
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Research into the synthetic pathways can provide insights into more efficient methods for producing similar compounds with desirable biological activities .

Case Studies and Data Tables

Application Area Potential Use Mechanism/Effect References
Medicinal ChemistryAnticancerInduces apoptosis
NeuropharmacologyCognitive EnhancementModulates neurotransmitters
Agricultural ChemistryPesticidalDisrupts pest metabolism

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Pyrimidine Substituents

  • 4-oxo group : A conserved feature in all analogues, critical for hydrogen bonding with biological targets .

Acetamide Substituents

  • 3,5-Dimethoxyphenyl vs. 2,5-dimethoxyphenyl () or dichlorophenyl ():
    • Electron-donating methoxy groups (target compound) may improve solubility but reduce electrophilicity compared to electron-withdrawing chloro substituents .
    • Substituent position (meta vs. ortho/para) alters steric interactions; 3,5-dimethoxy substitution minimizes steric clash in planar binding pockets .

Physicochemical and Spectroscopic Comparisons

Compound (Reference) Core Structure Substituents (Position) Melting Point (°C) Key Spectral Data (1H NMR δ, ppm)
Target Compound Pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one 3-prop-2-enyl, 2-(3,5-dimethoxyphenylacetamido)thio Not reported NHCO ~10.1 (expected), allyl protons ~5–6
Thieno[3,2-d]pyrimidin-4-one 3-(3,5-difluorophenyl), 2-(2,5-dimethoxyphenylacetamido)thio Not reported NHCO ~10.1, Ar-H (difluorophenyl) ~7.4–7.6
1,6-Dihydropyrimidin-4-one 4-methyl, 2-(2,3-dichlorophenylacetamido)thio 230–232 NHCO 10.10, SCH2 4.12, CH3 2.19
Thieno[2,3-d]pyrimidin-4-one 5-(4-methoxyphenyl), N-(3-acetamidophenyl) 160–161 NHCO 10.06, CH3 (OCH3) 3.77

Research Findings and Implications

  • Synthetic Yields: Derivatives with dihydropyrimidine cores (e.g., , % yield) are synthesized more efficiently than polycyclic systems (e.g., pentahydrobenzo[b]thiopheno derivatives), likely due to fewer stereochemical complications .
  • Bioactivity Trends :
    • Electron-withdrawing groups (e.g., Cl, F) correlate with enhanced antimicrobial activity in dihydropyrimidine analogues () .
    • Methoxy groups (e.g., ) improve solubility but may reduce membrane permeability in hydrophobic environments .
  • Structural Insights: The pentahydrobenzo ring in the target compound introduces conformational constraints that could favor selective binding to rigid enzyme pockets, as seen in kinase inhibitors .

Biological Activity

N-(3,5-dimethoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Dimethoxyphenyl group : Enhances lipophilicity and potential interactions with biological membranes.
  • Thienopyrimidine core : Known for various pharmacological activities.
  • Acetamide moiety : Often associated with enhanced bioactivity.

Table 1: Structural Components of the Compound

ComponentDescription
Dimethoxyphenyl3,5-Dimethoxy substitution enhances activity
ThienopyrimidineCore structure linked to various bioactivities
AcetamideCommonly enhances solubility and bioavailability

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on related thienopyrimidine derivatives have shown effectiveness against various pathogens:

  • Klebsiella pneumoniae
  • Staphylococcus aureus

These compounds often demonstrate a concentration-dependent inhibition of microbial growth. The presence of specific functional groups (e.g., -OH or -Cl) can enhance this activity significantly.

Anticancer Potential

Preliminary studies suggest that compounds analogous to N-(3,5-dimethoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide may exhibit anticancer properties. The thienopyrimidine scaffold is known for its ability to inhibit cancer cell proliferation through various mechanisms including:

  • Induction of apoptosis
  • Inhibition of cell cycle progression

Case Studies and Research Findings

  • In Vitro Studies :
    • A study reported that derivatives with similar structures inhibited the growth of cancer cell lines at IC50 values ranging from 10 to 30 µM.
    • The mechanism was attributed to the compound's ability to induce oxidative stress in cancer cells.
  • In Vivo Studies :
    • Animal models demonstrated significant tumor reduction when treated with thienopyrimidine-based compounds.
    • Doses were typically administered at 50 mg/kg body weight.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Klebsiella pneumoniae
AnticancerInduction of apoptosis in cancer cells
CytotoxicityConcentration-dependent effects observed

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